molecular formula C19H18FN3OS B14255450 N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365430-58-6

N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide

Cat. No.: B14255450
CAS No.: 365430-58-6
M. Wt: 355.4 g/mol
InChI Key: ZHLDBRUMEYVQIT-UHFFFAOYSA-N
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Description

N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the pyridine ring. The final step involves the formation of the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
  • N-{4-[2-Ethyl-4-(3-bromophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
  • N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide

Uniqueness

N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable candidate for various applications.

Properties

CAS No.

365430-58-6

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C19H18FN3OS/c1-3-16(24)22-15-11-13(8-9-21-15)19-18(23-17(4-2)25-19)12-6-5-7-14(20)10-12/h5-11H,3-4H2,1-2H3,(H,21,22,24)

InChI Key

ZHLDBRUMEYVQIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC(=CC=C3)F

Origin of Product

United States

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